molecular formula C27H30N2OS B11516893 2-Benzylsulfanyl-5-cyclohexyl-5-ethyl-1,6-dihydrobenzo[h]quinazolin-4-one

2-Benzylsulfanyl-5-cyclohexyl-5-ethyl-1,6-dihydrobenzo[h]quinazolin-4-one

Cat. No.: B11516893
M. Wt: 430.6 g/mol
InChI Key: NEKIJDOCELLVQH-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-cyclohexyl-5-ethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazolinones, including 2-(benzylsulfanyl)-5-cyclohexyl-5-ethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, typically involves the condensation of anthranilamide (2-aminobenzamide) with aldehydes or ketones. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and the use of environmentally friendly conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-cyclohexyl-5-ethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-5-cyclohexyl-5-ethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-5-cyclohexyl-5-ethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is unique due to its specific structural features, such as the benzylsulfanyl group and the cyclohexyl and ethyl substituents. These structural elements may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C27H30N2OS

Molecular Weight

430.6 g/mol

IUPAC Name

2-benzylsulfanyl-5-cyclohexyl-5-ethyl-3,6-dihydrobenzo[h]quinazolin-4-one

InChI

InChI=1S/C27H30N2OS/c1-2-27(21-14-7-4-8-15-21)17-20-13-9-10-16-22(20)24-23(27)25(30)29-26(28-24)31-18-19-11-5-3-6-12-19/h3,5-6,9-13,16,21H,2,4,7-8,14-15,17-18H2,1H3,(H,28,29,30)

InChI Key

NEKIJDOCELLVQH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)SCC4=CC=CC=C4)C5CCCCC5

Origin of Product

United States

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